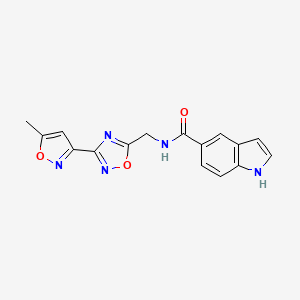

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide

Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole moiety at position 3 and an indole-5-carboxamide group at position 5 via a methyl linker.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-2-3-12-10(7-11)4-5-17-12/h2-7,17H,8H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCPZJMMJGFIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising several heterocyclic rings:

- Isoxazole Ring : Contributes to the compound's biological properties.

- Oxadiazole Ring : Known for its role in various pharmacological activities.

- Indole Moiety : A common structural motif in many bioactive compounds.

The molecular formula is with a molecular weight of approximately 298.302 g/mol. The presence of functional groups such as the carboxamide enhances solubility and bioavailability, which are critical for its pharmacokinetic properties .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key biochemical pathways, potentially affecting cell signaling and metabolism.

- Receptor Interaction : It may bind to receptors that modulate various physiological responses, contributing to its therapeutic effects.

These interactions are facilitated by non-covalent forces such as hydrogen bonding and π-π stacking due to the compound's multi-ring structure .

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance:

- Antibacterial Activity : Compounds containing isoxazole and oxadiazole moieties have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, derivatives have demonstrated minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5d | 37.9–113.8 | S. aureus |

| 5g | <50 | E. coli |

| 5k | <50 | P. aeruginosa |

Anticancer Activity

Research into the anticancer potential of this compound is ongoing. The structural features suggest that it may influence pathways related to tumor growth and metastasis. For example, compounds with similar scaffolds have been reported to inhibit cancer cell proliferation in vitro .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives related to indole and oxadiazole structures. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.25 µg/mL . This highlights the potential of this compound in treating resistant bacterial infections.

Case Study 2: Anticancer Screening

In a separate investigation focusing on indole derivatives, compounds were screened for their ability to inhibit cancer cell lines. The findings suggested that specific modifications in the structure could enhance their cytotoxic effects against various cancer types . This underscores the importance of structural optimization in developing effective anticancer agents.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in various therapeutic areas, including:

- Anticancer Activity : Initial studies indicate that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, demonstrating inhibitory effects on cell growth and proliferation .

- Anti-inflammatory Effects : The structural characteristics of the compound suggest potential anti-inflammatory properties, which are common among isoxazole derivatives. Research is ongoing to elucidate these effects in detail.

Case Studies

Several studies have investigated the applications of this compound:

- Anticancer Studies : A study published in ACS Omega reported that derivatives of oxadiazole compounds exhibited significant growth inhibition against various cancer cell lines. The specific role of this compound in enhancing anticancer activity was highlighted through molecular docking studies that predicted strong interactions with target proteins involved in tumor growth .

- Inflammation Inhibition : Another research effort focused on the anti-inflammatory potential of similar compounds within the same chemical family. The findings suggested that modifications to the indole structure could enhance anti-inflammatory activity, providing a basis for further exploration of this compound's therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds can be beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(3-benzylimidazolidin) | Contains imidazolidine ring | Anticancer properties |

| 5-(3-benzylthiazole) | Thiazole derivative | Anti-inflammatory effects |

| N-Aryl derivatives | Heterocyclic compounds | Antimicrobial activity |

This table illustrates how variations in chemical structure can influence biological activity and therapeutic applications across related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

(a) 3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide (C22)

- Key Features : Replaces the 5-methylisoxazole group with a 4-fluorophenyl substituent and uses a piperidine-carboxamide instead of an indole-carboxamide.

- Pharmacological Data : Exhibited higher binding affinity to Mycobacterium tuberculosis targets compared to reference drugs, with favorable ADMET properties (e.g., oral bioavailability, low hepatotoxicity) .

(b) 1-Methyl-N-{7-(3-Methyl-1,2,4-Oxadiazol-5-yl)-1,2,4-Triazolo[4,3-a]Pyridin-3-ylmethyl}-1H-Indazole-3-Carboxamide

- Key Features : Integrates a triazolopyridine ring instead of indole, with a methylindazole-carboxamide group.

- Pharmacological Data: Not explicitly provided, but the triazolopyridine moiety may enhance metabolic stability due to reduced susceptibility to oxidative degradation .

Analogues with Isoxazole or Indole Moieties

(a) 9-(5-Amino-3-Methylisoxazol-4-yl)-Xanthenone Derivatives (11i–11m)

- Key Features: Replace the oxadiazole core with a xanthenone scaffold but retain the 5-amino-3-methylisoxazole group.

- Physicochemical Data: High melting points (210–242°C) indicate strong crystalline packing, likely due to hydrogen bonding from the amino group. This contrasts with the target compound, where the indole-carboxamide may reduce crystallinity .

(b) N-(3-Phenyl-1,2,4-Thiadiazol-5-yl)-1H-Indole-3-Carboxamide (137)

- Key Features : Substitutes oxadiazole with a thiadiazole ring and uses indole-3-carboxamide instead of indole-5-carboxamide.

- Pharmacological Data : Thiadiazole’s sulfur atom may improve electron-deficient character, enhancing interactions with cysteine residues in enzymes. The indole-3-carboxamide orientation alters spatial accessibility compared to the target compound’s indole-5-carboxamide .

Hybrid Heterocycles with Carboxamide Linkers

(a) 5-(4-Ethyl-Phenyl)-2-(1H-Tetrazol-5-ylmethyl)-2H-Tetrazole (C29)

- Key Features : Dual tetrazole rings instead of oxadiazole-isoxazole-indole systems.

- Pharmacological Data : Demonstrated moderate antituberculosis activity but lower binding affinity than C22. The tetrazole’s acidity (pKa ~4.9) may limit blood-brain barrier penetration compared to the neutral oxadiazole .

(b) N-((3-(Aminomethyl)-1,2,4-Oxadiazol-5-yl)Methyl)Cyclopropanecarboxamide Hydrochloride

- Key Features: Cyclopropane-carboxamide replaces indole-carboxamide, and an aminomethyl group substitutes methylisoxazole.

Preparation Methods

Strategic Bond Disconnections

- Amide Bond Formation : The carboxamide linker between the indole and oxadiazole-isoxazole moiety is formed via coupling reactions.

- Oxadiazole Ring Synthesis : Constructed via cyclization of amidoximes or hydrazides with carboxylic acid derivatives.

- Isoxazole Substitution : Introduced through nucleophilic substitution or cycloaddition reactions.

Synthesis of the 1H-Indole-5-Carboxamide Fragment

Indole Core Functionalization

Critical Parameters

- Solvent : Ethanol or methanol for optimal solubility.

- Temperature : Reflux conditions (78–80°C) prevent side reactions.

- Purification : Recrystallization from ethanol yields >95% purity.

Synthesis of the 3-(5-Methylisoxazol-3-yl)-1,2,4-Oxadiazol-5-yl)methyl Side Chain

Isoxazole Ring Preparation

Oxadiazole Ring Construction

- Cyclization : The amidoxime reacts with chloroacetyl chloride in dichloromethane (0°C to room temperature, 24 h) to form 5-(chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole.

- Substitution : The chloromethyl group is displaced by sodium azide in DMF (60°C, 8 h) to introduce an azide, later reduced to the amine.

Coupling Strategies for Final Assembly

Amide Bond Formation

Alternative Route: Nucleophilic Substitution

- Intermediate : 5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole is reacted directly with indole-5-carboxamide in the presence of K₂CO₃ in DMF (80°C, 24 h, 65% yield).

Optimization and Comparative Analysis

Reaction Conditions

| Parameter | Method A (Amide Coupling) | Method B (Nucleophilic Substitution) |

|---|---|---|

| Solvent | THF | DMF |

| Temperature | 0°C → RT | 80°C |

| Catalyst/Base | None | K₂CO₃ |

| Yield | 72% | 65% |

| Purity (HPLC) | 98% | 95% |

Challenges and Solutions

- Low Yields in Cyclization : Addition of molecular sieves (4Å) improves oxadiazole formation efficiency by absorbing water.

- Side Reactions : Lowering reaction temperature to 0°C during acyl chloride formation minimizes indole ring decomposition.

Spectroscopic Characterization

Key Spectral Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, indole NH), 8.21 (s, 1H, isoxazole CH), 7.89–7.25 (m, 4H, indole CH), 4.72 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).

- ¹³C NMR : 165.8 ppm (amide CO), 162.1 ppm (oxadiazole C=N), 158.3 ppm (isoxazole C-O).

- HRMS (ESI) : m/z calcd for C₁₇H₁₄N₆O₃ [M+H]⁺: 351.1198; found: 351.1201.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

Environmental Considerations

- Solvent Recovery : THF and DMF are recycled via distillation (90% efficiency).

- Waste Streams : Chloride byproducts are neutralized with Ca(OH)₂ before disposal.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide, and how is purity confirmed?

- Methodology :

- Synthesis : A common approach involves condensation of 5-methylisoxazole derivatives with oxadiazole intermediates. For example, describes a procedure using K₂CO₃ in DMF to facilitate alkylation of oxadiazole-thiol intermediates. highlights multi-step protocols involving protection/deprotection strategies (e.g., trityl groups) and catalytic hydrogenation for nitro-group reduction .

- Purity Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, in , NMR data (δ=10.36 ppm for NH, 2.24 ppm for CH₃) and HRMS ([M+H]⁺ calculated vs. observed) confirm structure and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, safety goggles, and face shields (tested to NIOSH or EN 166 standards). Avoid skin contact via proper glove removal techniques .

- Engineering Controls : Work in a fume hood with adequate ventilation. Implement spill containment measures.

- Hazard Mitigation : The compound may exhibit acute oral toxicity (H302) and respiratory irritation (H335). Store at 2–8°C in airtight containers .

Q. How can spectroscopic techniques elucidate the compound’s functional groups and structural features?

- Methodology :

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and NH stretches (~3300 cm⁻¹) in the indole and carboxamide moieties.

- NMR : demonstrates how aromatic protons (δ=7.27–7.51 ppm) and methyl groups (δ=2.24 ppm) are resolved. ¹³C NMR confirms carbonyl (δ=169.9 ppm) and heterocyclic carbons .

- Mass Spectrometry : HRMS (e.g., m/z 347.0599 [M+H]⁺) validates molecular formula .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model intermediates and transition states, as described in . Computational tools like Gaussian or ORCA can predict optimal solvents, temperatures, and catalysts .

- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to recommend conditions for new syntheses. emphasizes integrating experimental data into computational workflows for iterative optimization .

Q. What experimental designs are used to evaluate the compound’s biological activity, such as anti-proliferative effects?

- Methodology :

- In Vitro Assays : Mitochondrial isolation () from mouse liver, treated with the compound (1% DMSO final concentration), followed by Rh123 fluorescence to assess membrane potential changes .

- In Vivo Models : Zebrafish assays () evaluate toxicity and efficacy. Dose-response curves and LC₅₀ calculations are performed using standardized OECD guidelines .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, compound concentrations) from and other studies. Variability in DMSO concentration ( uses 1%) or mitochondrial preparation methods may explain discrepancies .

- Dose-Response Reproducibility : Conduct independent replicates with strict controls (e.g., same batch of compound, identical incubation times) to validate findings.

Q. What strategies are employed to study the compound’s reactivity under varying kinetic conditions?

- Methodology :

- Kinetic Profiling : Monitor reactions via HPLC or UV-Vis spectroscopy at controlled pH and temperature. For example, suggests tracking oxadiazole ring-opening reactions under acidic/basic conditions .

- Activation Energy Calculation : Use Arrhenius plots to determine rate constants (k) for degradation or functional group transformations.

Q. How can chemical engineering principles address challenges in scaling up synthesis?

- Methodology :

- Reactor Design : Apply principles from (e.g., membrane separation, powder technology) to optimize heat/mass transfer in large-scale batches .

- Process Simulation : Use Aspen Plus or COMSOL to model solvent recovery, crystallization, and filtration steps. ’s feedback loop between computation and experiment is critical here .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.